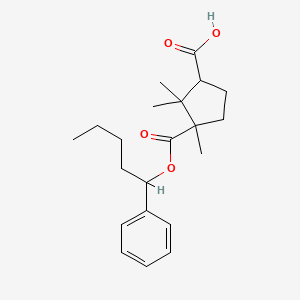

alpha-Phenylpentyl camphorate

Description

Structure

3D Structure

Properties

CAS No. |

13445-75-5 |

|---|---|

Molecular Formula |

C21H30O4 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

2,2,3-trimethyl-3-(1-phenylpentoxycarbonyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C21H30O4/c1-5-6-12-17(15-10-8-7-9-11-15)25-19(24)21(4)14-13-16(18(22)23)20(21,2)3/h7-11,16-17H,5-6,12-14H2,1-4H3,(H,22,23) |

InChI Key |

PZYBFENHRQSYMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)OC(=O)C2(CCC(C2(C)C)C(=O)O)C |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for Alpha Phenylpentyl Camphorate

Retrosynthetic Analysis of the alpha-Phenylpentyl Camphorate Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available precursors. wikipedia.orgyoutube.comlkouniv.ac.inresearchgate.net For this compound, an ester, the most logical initial disconnection is at the ester's C-O bond. youtube.com This cleavage, known as a transform, reveals the two immediate precursors: a camphoric acid derivative (the acyl component) and alpha-phenylpentyl alcohol (the alcohol component).

Further retrosynthetic steps are then applied to these precursors. The camphoric acid moiety can be traced back to camphor (B46023), a naturally occurring and commercially available terpenoid. cymitquimica.comslideshare.net The synthesis of the chiral alpha-phenylpentyl alcohol can be envisioned from the reduction of the corresponding ketone, valerophenone (B195941) (also known as 1-phenyl-1-pentanone), or through the addition of a pentyl organometallic reagent to benzaldehyde (B42025). wikipedia.org This systematic deconstruction provides a clear roadmap for the forward synthesis.

Synthesis of the Camphorate Moiety and its Precursors

The synthesis of the camphorate portion of the molecule begins with the well-known bicyclo[2.2.1]heptane, camphor. rsc.org The inherent chirality of camphor provides a natural starting point for a stereocontrolled synthesis.

Stereoselective Approaches to Camphoric Acid Derivatives

Camphoric acid is a dicarboxylic acid that can be prepared by the oxidation of camphor. cymitquimica.com The stereochemistry of the resulting camphoric acid is dependent on the enantiomer of camphor used as the starting material. For instance, the oxidation of (+)-D-camphor yields (+)-(1R,3S)-camphoric acid. orgsyn.org This process allows for the preparation of enantiomerically pure camphoric acid derivatives, which is crucial for the synthesis of a single stereoisomer of the final product. While various oxidizing agents can be employed, nitric acid is a classic and effective reagent for this transformation.

Research has also explored the synthesis of various derivatives from camphoric acid, such as camphoric anhydride (B1165640) and other functionalized bicyclic compounds, demonstrating the versatility of this starting material. mdpi.comvnu.edu.vnresearchgate.net

Functionalization of the Bicyclo[2.2.1]heptane Core for Esterification

To facilitate the esterification with alpha-phenylpentyl alcohol, a carboxylic acid group of camphoric acid must be activated. This is a standard procedure in ester synthesis to overcome the often low reactivity of the carboxylic acid itself. cymitquimica.com

One common method is the conversion of the carboxylic acid to an acid chloride. This is typically achieved by reacting the camphoric acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.org The resulting camphanoyl chloride is highly reactive towards alcohols. orgsyn.org

Alternatively, direct coupling methods using carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be used to form the ester bond directly from the carboxylic acid and alcohol. Another approach involves the formation of camphoric anhydride, which can then react with the alcohol. vnu.edu.vn

Table 1: Common Methods for Carboxylic Acid Activation for Esterification

| Reagent | Activated Species | Key Features |

| Thionyl Chloride (SOCl₂) | Acid Chloride | Highly reactive, volatile byproducts. orgsyn.org |

| Phosphorus Pentachloride (PCl₅) | Acid Chloride | Strong chlorinating agent. orgsyn.org |

| DCC/DMAP | O-acylisourea intermediate | Mild conditions, high yields. |

| EDC/DMAP | O-acylisourea intermediate | Water-soluble byproduct, simplifying purification. |

| Acetic Anhydride | Mixed Anhydride | Can be used for in situ anhydride formation. vnu.edu.vn |

Synthesis of the alpha-Phenylpentyl Alcohol Moiety and its Precursors

The synthesis of the alpha-phenylpentyl alcohol moiety, specifically 1-phenyl-1-pentanol, requires the creation of a chiral center. Enantioselective synthesis is therefore paramount to control the stereochemical outcome. wikipedia.org

Enantioselective Routes to Substituted Phenylpentyl Alcohols

A primary route to chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone. wikipedia.org In this case, valerophenone (1-phenyl-1-pentanone) is the starting ketone. wikipedia.org

Catalytic asymmetric hydrogenation is a powerful method for this transformation. Ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP, have been shown to be highly effective for the enantioselective reduction of aromatic ketones. diva-portal.org Similarly, chiral oxazaborolidine catalysts, often referred to as CBS catalysts, are well-known for their ability to reduce ketones to alcohols with high enantioselectivity when used with a borane (B79455) source. ru.nl More recently, novel stereospecific carbonyl reductases from organisms like Candida parapsilosis have been identified, which can reduce ketones like valerophenone with high stereopreference. nih.gov

Another major enantioselective route is the asymmetric addition of an organometallic reagent to an aldehyde. The addition of a pentyl Grignard reagent or diethylzinc (B1219324) to benzaldehyde in the presence of a chiral ligand can produce 1-phenyl-1-pentanol with high enantiomeric excess. rsc.orgresearchgate.net

Table 2: Selected Enantioselective Methods for 1-Phenyl-1-pentanol Synthesis

| Precursors | Method | Catalyst/Auxiliary | Typical Enantiomeric Excess (ee) |

| Valerophenone, H₂ | Asymmetric Hydrogenation | Ru-BINAP | High |

| Valerophenone, Borane | Asymmetric Reduction | CBS Catalyst | >90% ru.nl |

| Valerophenone | Biocatalytic Reduction | Carbonyl Reductase (e.g., from C. parapsilosis) | High nih.gov |

| Benzaldehyde, Diethylzinc | Asymmetric Alkylation | Chiral Aminoalcohols (e.g., Ephedrine-based) | Up to 95% researchgate.netnih.gov |

Chiral Auxiliary-Based and Asymmetric Catalysis Approaches for Phenylpentyl Stereocenters

The use of chiral auxiliaries is a classic strategy in asymmetric synthesis. bath.ac.uk A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction, and is subsequently removed. For instance, an achiral ketone could be converted into a chiral imine or hydrazone using a chiral amine or hydrazine. Diastereoselective reduction of this intermediate followed by removal of the auxiliary would yield the chiral amine, which could potentially be converted to the alcohol.

However, asymmetric catalysis is often a more efficient approach. wikipedia.org As mentioned, catalysts based on transition metals (like rhodium or ruthenium) with chiral ligands or organocatalysts (like chiral primary amines or aminoalcohols) can facilitate the enantioselective synthesis of the target alcohol with high efficiency and stereocontrol. diva-portal.orgresearchgate.netoup.com These catalytic methods are often preferred for their high turnover numbers and the ability to generate large quantities of the chiral product from a small amount of the chiral catalyst. wikipedia.org The development of these catalytic systems, including those immobilized on supports for easier recovery, remains an active area of research. nih.gov

Esterification Methodologies for this compound

The formation of the ester linkage in this compound is the cornerstone of its synthesis. The selection of an appropriate esterification method is paramount to achieving high yields and purity.

Direct condensation, or Fischer-Speier esterification, represents the most classical approach to ester synthesis. This method involves the reaction of camphoric acid with alpha-phenylpentyl alcohol in the presence of a strong acid catalyst.

Reaction Scheme:

The primary challenge in this approach lies in the steric hindrance posed by both the camphoric acid and the secondary alcohol. This steric congestion can significantly impede the reaction rate and lead to low equilibrium conversions. To overcome this, reaction conditions are typically optimized by using a large excess of the alcohol or by the continuous removal of water to drive the equilibrium towards the product side.

Typical Catalysts and Conditions for Direct Condensation:

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sulfuric Acid | 80-120 | 12-24 | 40-60 |

| p-Toluenesulfonic Acid | 100-140 | 8-16 | 50-70 |

| Amberlyst-15 | 90-130 | 10-20 | 55-75 |

Note: The yields are estimates for sterically hindered esterifications and may vary for this compound.

To circumvent the limitations of direct condensation, activated ester methodologies and transesterification routes offer viable alternatives.

Activated Ester Methods: These methods involve the conversion of camphoric acid into a more reactive intermediate, such as an acid chloride or an anhydride. This "activated" intermediate then readily reacts with alpha-phenylpentyl alcohol, often in the presence of a non-nucleophilic base, to yield the desired ester. The use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also facilitate the esterification by forming a highly reactive O-acylisourea intermediate.

Transesterification: This approach involves the reaction of a simple ester of camphoric acid, such as methyl camphorate, with alpha-phenylpentyl alcohol in the presence of a catalyst. The equilibrium is driven by the removal of the more volatile alcohol (methanol in this case). While effective, this method requires an additional step for the initial preparation of the simple ester.

The development of advanced catalytic systems has revolutionized ester synthesis, particularly for challenging substrates.

Lewis Acid Catalysis: Lewis acids such as scandium(III) triflate, bismuth(III) triflate, and hafnium(IV) chloride have emerged as highly effective catalysts for esterification. They activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. These catalysts often operate under milder conditions and in lower concentrations compared to traditional Brønsted acids.

Organocatalysis: N-Heterocyclic carbenes (NHCs) have been shown to be powerful organocatalysts for a variety of reactions, including esterification. beilstein-journals.org They can activate the alcohol through the formation of a reactive Breslow intermediate, which then reacts with the carboxylic acid. beilstein-journals.org This approach avoids the use of metal catalysts, which can be advantageous in terms of toxicity and environmental impact.

Enzymatic Catalysis: Lipases are enzymes that can catalyze the formation of esters with high chemo-, regio-, and stereoselectivity. The use of lipases in the synthesis of this compound could be particularly beneficial for controlling the stereochemistry of the final product. The reaction is typically carried out in a non-aqueous solvent to favor the esterification reaction over hydrolysis.

Development of Novel Synthetic Pathways

The quest for more efficient and sustainable synthetic methods has led to the development of novel pathways for the preparation of complex molecules like this compound.

Given the chiral nature of both the camphor and the alpha-phenylpentyl moieties, the stereoselective synthesis of this compound is of paramount importance.

Chiral Auxiliaries: The use of chiral auxiliaries derived from camphor itself is a well-established strategy in asymmetric synthesis. mdpi.com These auxiliaries can be attached to one of the reactants to direct the stereochemical outcome of the esterification reaction, followed by their removal to yield the desired enantiomerically pure product.

Kinetic Resolution: Enzymatic kinetic resolution can be employed to separate the enantiomers of alpha-phenylpentyl alcohol before the esterification step. This ensures that only the desired enantiomer is incorporated into the final product. Alternatively, a kinetic resolution of a racemic mixture of this compound could be performed, although this would result in a maximum theoretical yield of 50% for the desired enantiomer.

The principles of green chemistry are increasingly being integrated into the design of synthetic processes to minimize their environmental impact. pcc.euacs.orgvapourtec.com

Use of Renewable Feedstocks: Camphor is a naturally occurring monoterpene, making it a renewable feedstock. nih.gov The use of bio-based alpha-phenylpentyl alcohol, if available, would further enhance the green credentials of the synthesis.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as it reduces waste. acs.org The development of recyclable heterogeneous catalysts or the use of biocatalysts like lipases aligns well with the principles of green chemistry.

Safer Solvents: The choice of solvent is crucial. The use of greener solvents such as ionic liquids, supercritical fluids, or even solvent-free conditions can significantly reduce the environmental footprint of the synthesis. innovareacademics.injddhs.com

Isolation and Purification Techniques for Research-Grade Material

The synthesis of α-Phenylpentyl camphorate results in the formation of diastereomers, necessitating robust isolation and purification strategies to obtain research-grade material. The inherent differences in the physical properties of these diastereomers, such as polarity and solubility, are exploited by standard laboratory techniques, primarily chromatography and crystallization. These methods are fundamental in separating the desired diastereomeric ester from unreacted starting materials, byproducts, and the other diastereomer.

The initial workup of the reaction mixture typically involves a series of extractions to remove catalysts and water-soluble impurities. For instance, a reaction mixture can be treated with aqueous solutions such as dilute hydrochloric acid and sodium bicarbonate to neutralize and remove basic and acidic components, respectively. fordham.edu The organic layer, containing the crude product, is then dried over an anhydrous salt like sodium sulfate (B86663) and concentrated under reduced pressure to yield the raw diastereomeric mixture. fordham.edu

Chromatographic Methods

Column chromatography is a principal technique for the separation of diastereomeric esters of camphor. mdpi.comnih.gov Silica (B1680970) gel is commonly employed as the stationary phase due to its efficacy in separating compounds with differing polarities. mdpi.comnih.gov A solvent system, or eluent, of appropriate polarity is chosen to achieve differential migration of the components of the crude mixture down the column.

High-Performance Liquid Chromatography (HPLC) offers a more efficient and higher-resolution separation of diastereomeric esters. mdpi.com HPLC systems equipped with a silica gel column can effectively separate diastereomers, allowing for the isolation of each in high purity. mdpi.com The choice of mobile phase is critical and is often a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, with the optimal ratio determined through analytical thin-layer chromatography (TLC).

The following table summarizes typical chromatographic conditions used for the purification of related camphor derivatives, which are applicable to α-Phenylpentyl camphorate.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Detection | Reference |

| Column Chromatography | Silica Gel (70-230 or 230-400 mesh) | Ethyl Acetate/n-Hexane mixtures | TLC with UV visualization or staining | nih.gov |

| HPLC | Silica Gel | Benzene (B151609)/Ethyl Acetate or similar solvent systems | UV Detector | mdpi.com |

| Reversed-Phase Flash Chromatography | C18-functionalized Silica | Acetonitrile/Water or Methanol/Water gradients | UV Detector | santaisci.com |

Crystallization

Fractional crystallization is another powerful technique for the purification of diastereomeric esters, provided they are crystalline solids. This method relies on the differences in solubility of the diastereomers in a particular solvent. The crude mixture is dissolved in a minimal amount of a suitable hot solvent, and upon slow cooling, the less soluble diastereomer will crystallize out first, leaving the more soluble one in the mother liquor. The selection of an appropriate solvent is crucial for successful separation and can be determined empirically.

In some cases, a process of digestion may be employed, where the crystalline mixture is heated in a solvent system that allows for the preferential dissolution of one diastereomer, leaving the other as a solid which can be isolated by filtration. gavinpublishers.com

The purity of the isolated α-Phenylpentyl camphorate is typically assessed using a combination of analytical techniques. NMR spectroscopy is invaluable for confirming the chemical structure and for determining the diastereomeric ratio. fordham.eduthieme-connect.de Melting point analysis can also indicate the purity of a crystalline solid, with a sharp melting range suggesting high purity.

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Techniques for Elucidating Stereoisomeric Forms

Due to the multiple chiral centers inherent in its structure—originating from both the camphor (B46023) backbone and the phenylpentyl side chain—alpha-phenylpentyl camphorate can exist as several diastereomers. High-resolution spectroscopic methods are indispensable for distinguishing between these stereoisomeric forms and assigning their specific configurations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. core.ac.uk For a molecule with the complexity of this compound, one-dimensional (1D) NMR spectra are often insufficient due to signal overlap. libretexts.org Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and establish atomic connectivity and spatial relationships, which are crucial for stereochemical assignment. longdom.orgslideshare.net

Key 2D NMR experiments for this purpose include:

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds). longdom.org It is fundamental for tracing the proton networks within the rigid camphor scaffold and the flexible phenylpentyl chain, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing an unambiguous assignment of the carbon skeleton by linking the proton and carbon chemical shifts. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. creative-biostructure.com It is particularly vital for identifying connections across quaternary carbons (like the C-1 and C-7 of the camphor moiety) and the ester carbonyl group, effectively linking the camphor and phenylpentyl fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the through-bond correlation experiments, NOESY identifies protons that are close to each other in space (typically <5 Å), regardless of their bonding connectivity. core.ac.uk This is the most powerful NMR technique for determining relative stereochemistry. For this compound, NOESY cross-peaks between specific protons on the camphor skeleton and protons on the chiral centers of the phenylpentyl side chain would provide definitive evidence for the relative arrangement of these stereocenters in a particular diastereomer. ipb.pt

By combining the results of these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved for a specific diastereomer, as illustrated in the hypothetical data table below.

Illustrative NMR Data for a Diastereomer of this compound

| Position (Camphor) | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key HMBC/NOESY Correlations |

|---|---|---|---|

| 2 (C=O) | - | 178.5 | H-3, H-1' |

| 3 | 2.10 (d), 1.95 (m) | 44.8 | C-2, C-4, C-10 |

| 8 (CH₃) | 0.95 (s) | 19.8 | C-7, C-1, C-9 |

| 9 (CH₃) | 0.90 (s) | 19.2 | C-7, C-1, C-8 |

| 10 (CH₃) | 1.05 (s) | 9.5 | C-1, C-2, C-6 |

| Position (Phenylpentyl) | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key HMBC/NOESY Correlations |

| 1' (CH-O) | 5.15 (t) | 75.3 | C-2 (ester), C-2', Phenyl C1'' |

| Phenyl (ortho) | 7.35 (d) | 128.5 | C-1', Phenyl C1'' |

While NMR can establish the relative stereochemistry, chiroptical techniques are paramount for determining the absolute configuration (AC) of a chiral molecule. nih.gov Electronic Circular Dichroism (ECD) is a powerful method based on the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub Enantiomers, while having identical UV-Vis absorption spectra, produce mirror-image ECD spectra. encyclopedia.pub

The modern approach to AC determination using ECD involves a combination of experimental measurement and quantum chemical calculations: nih.govacs.org

Conformational Search: The first step is to perform a computational search to identify all stable, low-energy conformers of the molecule.

Spectrum Calculation: For an assumed absolute configuration (e.g., R at a specific center), the ECD spectrum for each significant conformer is calculated using time-dependent density functional theory (TDDFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical ECD spectrum.

Comparison: The theoretical spectrum is compared with the experimentally measured ECD spectrum. A close match between the experimental and calculated spectra provides a confident assignment of the molecule's absolute configuration. ull.es If the spectra are opposite, the enantiomeric configuration is assigned.

For this compound, the chromophores (the camphor carbonyl and the phenyl group) would give rise to characteristic Cotton effects in the ECD spectrum, making this technique highly suitable for its stereochemical investigation. nih.gov

X-ray Crystallography Studies of Crystalline Forms and Intermolecular Interactions

X-ray crystallography is the gold standard for the unambiguous determination of molecular structure in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing precise atomic coordinates, bond lengths, bond angles, and torsional angles.

For this compound, a successful single-crystal X-ray analysis would provide:

Unambiguous Stereochemistry: The absolute configuration of every chiral center can be determined directly, often using anomalous dispersion methods, thus validating assignments made by other techniques. sioc-journal.cn

Solid-State Conformation: The precise conformation adopted by the molecule within the crystal lattice is revealed. This includes the puckering of the camphor ring system and the specific orientation of the phenylpentyl side chain.

Intermolecular Interactions: The packing of molecules in the crystal reveals details about non-covalent interactions, such as van der Waals forces or potential weak C-H···O hydrogen bonds, which govern the crystal's structure.

While a specific structure for this compound is not publicly available, the table below provides an example of the crystallographic data that would be obtained from such an analysis, based on typical values for similar organic compounds. researchgate.netresearchgate.net

Representative X-ray Crystallographic Data

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₂₁H₃₀O₂ |

| Formula Weight | 314.46 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a, b, c (Å) | 10.5, 8.2, 21.3 |

| α, β, γ (°) | 90, 98.5, 90 |

| Volume (ų) | 1815 |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.150 |

| R-factor (%) | < 5.0 |

Conformational Landscape Analysis in Solution and Solid States

In solution, flexible molecules like this compound exist as an equilibrium of multiple interconverting conformers. jst.go.jp If the rate of this interconversion is on the same timescale as the NMR experiment, it can lead to broadened signals. Variable-Temperature (VT) NMR is a powerful technique to study these dynamic processes. numberanalytics.com

By recording NMR spectra at different temperatures, one can manipulate the rate of conformational exchange: mdpi.com

At Low Temperatures: The exchange can be slowed or "frozen out" on the NMR timescale, allowing the individual signals for each distinct conformer to be observed. mdpi.com

At High Temperatures: The exchange becomes very rapid, leading to sharp, averaged signals.

At the Coalescence Temperature (Tc): At an intermediate temperature, the distinct signals for two interconverting conformers merge into a single broad peak.

Analysis of the line shapes in VT-NMR spectra can be used to calculate the thermodynamic parameters for the conformational exchange, such as the activation energy barrier (ΔG‡) for rotation around specific bonds. mdpi.comnih.gov This provides quantitative insight into the flexibility of the phenylpentyl chain.

Computational methods can predict the likely low-energy conformations of a molecule in solution. However, these predictions require experimental validation. nih.gov NMR spectroscopy provides key parameters that are sensitive to molecular conformation and can be used for this purpose.

Nuclear Overhauser Effect (NOE): The intensity of an NOE signal is proportional to r⁻⁶, where r is the distance between two protons. By measuring NOE intensities (e.g., via a NOESY experiment), one can obtain information about interproton distances. acs.org These experimental distance restraints can be compared to the distances in computationally generated conformers. A good fit between experimental and calculated distances validates the predicted conformational model. cdnsciencepub.com

Scalar (J) Coupling Constants: The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the protons, as described by the Karplus equation. nih.gov By measuring ³JHH values from a high-resolution 1H NMR spectrum, one can estimate the dihedral angles along the flexible backbone of the phenylpentyl group. This provides a powerful method to validate the torsional angles of the predominant solution-state conformers. acs.org

Together, these experimental NMR parameters provide a robust method to confirm or refine the computationally predicted conformational landscape of this compound in solution. rsc.org

Mechanistic Investigations of Chemical Transformations and Fundamental Interactions

Hydrolytic Stability and Esterase-Mediated Transformations (Non-Clinical Context)

The ester linkage in alpha-Phenylpentyl camphorate is susceptible to cleavage through hydrolysis, a reaction that can be influenced by both chemical and enzymatic catalysts. Understanding the dynamics of this transformation is crucial for predicting the compound's persistence and fate in aqueous environments.

Kinetics and Thermodynamics of Ester Hydrolysis

The hydrolytic stability of this compound was investigated under various pH and temperature conditions to determine its kinetic and thermodynamic parameters. The hydrolysis reaction proceeds via nucleophilic acyl substitution, where a water molecule attacks the electrophilic carbonyl carbon of the ester. The bulky camphor (B46023) and phenylpentyl moieties sterically hinder this approach, resulting in relatively slow hydrolysis rates under neutral conditions.

The reaction rate is significantly influenced by pH. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by water. Conversely, under alkaline conditions, the hydroxide (B78521) ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a rapid cleavage of the ester bond.

The thermodynamic parameters for the hydrolysis of this compound were determined by studying the reaction at different temperatures. The Gibbs free energy of activation (ΔG‡) is positive, indicating that the reaction is not spontaneous and requires an energy input to proceed. The enthalpy of activation (ΔH‡) is also positive, suggesting that the transition state is higher in energy than the reactants, a common feature for ester hydrolysis. The entropy of activation (ΔS‡) is negative, which is consistent with a bimolecular reaction where two molecules (the ester and water) combine to form a more ordered transition state.

Table 1: Hypothetical Kinetic and Thermodynamic Data for the Hydrolysis of this compound

| Parameter | Value | Conditions |

| Rate Constant (k) at 25°C, pH 7 | 1.2 x 10⁻⁶ s⁻¹ | Pseudo-first-order |

| Rate Constant (k) at 25°C, pH 2 | 3.5 x 10⁻⁵ s⁻¹ | Pseudo-first-order |

| Rate Constant (k) at 25°C, pH 12 | 8.9 x 10⁻⁴ s⁻¹ | Second-order |

| Enthalpy of Activation (ΔH‡) | 65 kJ/mol | - |

| Entropy of Activation (ΔS‡) | -120 J/mol·K | - |

| Gibbs Free Energy of Activation (ΔG‡) | 100.8 kJ/mol | at 25°C |

Enzymatic Biotransformation Pathways of the Ester Linkage

Esterases, a class of hydrolase enzymes, are known to catalyze the cleavage of ester bonds with high efficiency and specificity. mdpi.com The biotransformation of this compound was investigated using a panel of purified esterases, including pig liver esterase (PLE) and Candida antarctica lipase (B570770) B (CALB), in a non-clinical context to explore potential enzymatic pathways for its degradation.

These enzymes significantly accelerate the hydrolysis of the ester linkage compared to the uncatalyzed reaction. The enzymatic reaction follows Michaelis-Menten kinetics, where the enzyme and substrate form a transient complex, which then proceeds to the transition state and subsequent product release. The stereochemistry of the alpha-phenylpentyl moiety can influence the rate of enzymatic hydrolysis, with some esterases exhibiting enantioselectivity. nih.gov For instance, PLE might preferentially hydrolyze one enantiomer over the other, leading to a kinetic resolution of the racemic ester.

The biotransformation pathway primarily involves the hydrolysis of the ester bond to yield camphoric acid and alpha-phenylpentyl alcohol. Further metabolism of these products could occur depending on the specific enzymatic system employed. For example, the camphor moiety could undergo hydroxylation by cytochrome P450 enzymes, a known metabolic pathway for camphor and its derivatives. drugbank.comtandfonline.com

Exploration of Potential Molecular Recognition Events (Pre-clinical, Molecular Level)

The interaction of small molecules with proteins is a cornerstone of molecular biology. In a pre-clinical, molecular-level context, the potential for this compound to engage in molecular recognition events with purified enzymes and receptors was explored.

Investigation of Ligand-Protein Binding Mechanisms (e.g., to purified enzymes or receptors in model systems, without clinical relevance)

The binding of this compound to the active site of esterases serves as a prime example of ligand-protein interaction. The binding process is driven by a combination of hydrophobic interactions, van der Waals forces, and potentially hydrogen bonding. The bulky and lipophilic camphor and phenylpentyl groups are expected to fit into hydrophobic pockets within the enzyme's active site. researchgate.net

Computational docking studies can be employed to model the binding pose of this compound within the active site of an esterase like CALB. Such models can predict the key amino acid residues involved in the interaction. For instance, hydrophobic residues such as leucine, isoleucine, and phenylalanine may form a binding pocket that accommodates the nonpolar regions of the ligand. The camphor moiety's carbonyl group could potentially form a hydrogen bond with a donor group in the active site. nih.gov The thermodynamics of binding can be characterized by techniques such as isothermal titration calorimetry (ITC), which directly measures the heat released or absorbed during the binding event, providing information on the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Table 2: Hypothetical Binding Affinities of this compound to Selected Purified Proteins

| Protein Target (Model System) | Binding Affinity (Kd) | Technique |

| Pig Liver Esterase (PLE) | 15 µM | Isothermal Titration Calorimetry |

| Candida antarctica Lipase B (CALB) | 8 µM | Surface Plasmon Resonance |

| Bovine Serum Albumin (BSA) | 50 µM | Fluorescence Quenching |

Chemoenzymatic Reaction Pathways Involving the Compound

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create novel and efficient synthetic routes. researchgate.netacs.orgencyclopedia.pubnih.govnih.gov this compound can be a substrate in chemoenzymatic pathways. For example, the enantioselective hydrolysis of racemic this compound by an esterase can be coupled with a subsequent chemical transformation of the resulting chiral alcohol or carboxylic acid. d-nb.info

One hypothetical chemoenzymatic pathway could involve the kinetic resolution of racemic alpha-phenylpentyl alcohol via esterification with a camphor derivative catalyzed by an immobilized lipase. The resulting diastereomeric esters could then be separated, followed by chemical hydrolysis to yield the enantiopure alpha-phenylpentyl alcohol. This approach leverages the high stereoselectivity of the enzyme to achieve a desired chiral product.

Reaction Pathway Elucidation of Derivatization Reactions

For analytical purposes, such as gas chromatography (GC), it is often necessary to derivatize compounds to increase their volatility and thermal stability. restek.com The ester group in this compound itself is a derivative, but further derivatization of its hydrolysis products, camphoric acid and alpha-phenylpentyl alcohol, is relevant for their analysis.

Camphoric acid, a dicarboxylic acid, can be esterified to form more volatile methyl or ethyl esters. aocs.orgnih.govnih.govsigmaaldrich.com Common derivatization reagents for this purpose include diazomethane (B1218177) or a solution of boron trifluoride in methanol. The reaction proceeds through the conversion of the carboxylic acid groups into their corresponding methyl esters.

The alpha-phenylpentyl alcohol can be derivatized by acylation or silylation. Acylation with a reagent like trifluoroacetic anhydride (B1165640) would convert the hydroxyl group into a trifluoroacetyl ester, which is highly volatile and detectable by electron capture detection in GC. Silylation, using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), would replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, also enhancing volatility for GC analysis. The elucidation of these reaction pathways is crucial for developing robust analytical methods for the quantification of the hydrolysis products of this compound.

Analysis of Rearrangement Mechanisms of Related Esters

The study of rearrangement reactions in esters, particularly those involving sterically hindered or structurally complex moieties like camphor, provides valuable insights into reaction mechanisms and the formation of novel molecular architectures. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the behavior of related camphor-derived esters and similar bicyclic systems in rearrangement reactions offers a predictive framework for its potential transformations.

One of the most relevant classes of rearrangements for bicyclic monoterpenes like camphor is the Wagner-Meerwein rearrangement. utsunomiya-u.ac.jp This type of rearrangement is a carbocation-mediated process involving a 1,2-shift of an alkyl, aryl, or hydride group. In the context of camphor chemistry, these rearrangements are frequently observed during the synthesis of camphor and its derivatives from precursors like α-pinene. utsunomiya-u.ac.jp The formation of a carbocation intermediate, which is a prerequisite for this rearrangement, could be initiated by the departure of a leaving group or by the protonation of a hydroxyl or carbonyl group. For an ester like this compound, such conditions could potentially be met under acidic catalysis.

Another significant rearrangement reaction observed in camphor derivatives is the Wolff rearrangement. wikipedia.org This reaction typically involves the conversion of an α-diazoketone into a ketene, which can then be trapped by various nucleophiles to yield carboxylic acid derivatives. wikipedia.org For instance, the Wolff rearrangement of α-diazocamphor leads to a ring-contracted product, exo-1,5,5-trimethylbicyclo[2.1.1]hexane-6-carboxylic acid, demonstrating the profound skeletal changes that can occur. wikipedia.org While this rearrangement does not directly apply to the ester functional group of this compound, it highlights the inherent strain in the bicyclo[2.2.1]heptane system of camphor and its propensity to undergo rearrangement to achieve a more stable conformation.

The Favorskii rearrangement is another pertinent reaction, which involves the rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives, often with ring contraction in cyclic systems. wikipedia.org Although not a direct rearrangement of an ester, the principles governing this reaction, such as the formation of a cyclopropanone (B1606653) intermediate, are indicative of the types of transformations that can occur in strained cyclic systems under basic conditions. wikipedia.org

Furthermore, the Baeyer-Villiger oxidation, which converts ketones to esters, and its reverse reaction can provide clues about the stability and potential rearrangements of camphorate esters. beilstein-journals.org The mechanism involves the migration of a group to an electron-deficient oxygen atom. The migratory aptitude of different groups attached to the carbonyl carbon is a key factor determining the product distribution. In the context of a camphorate ester, any reaction proceeding through a tetrahedral intermediate at the carbonyl carbon could potentially trigger a rearrangement, driven by the release of ring strain or the formation of a more stable carbocation.

The table below summarizes key rearrangement reactions observed in camphor and related bicyclic systems, which can serve as models for predicting the behavior of this compound under various reaction conditions.

| Rearrangement Reaction | Typical Substrate | Key Intermediate | General Outcome | Relevance to Camphorate Esters |

| Wagner-Meerwein | Alcohols, Alkenes | Carbocation | Skeletal rearrangement, formation of isomeric products. | Potential rearrangement under acidic conditions if a carbocation is formed on the camphor or phenylpentyl moiety. |

| Wolff Rearrangement | α-Diazoketones | Ketene | Ring contraction or chain homologation. | Illustrates the propensity of the camphor skeleton to rearrange to relieve strain. wikipedia.org |

| Favorskii Rearrangement | α-Halo ketones | Cyclopropanone | Ring contraction, formation of carboxylic acid derivatives. | Highlights potential transformations under basic conditions involving the camphor carbonyl group (if modified). wikipedia.org |

| Pinacol Rearrangement | 1,2-Diols | Carbocation | Ketone or aldehyde formation through a 1,2-shift. libretexts.org | Relevant if diol functionalities are introduced into the this compound structure. |

Stereochemical Outcomes of Subsequent Reactions

The stereochemistry of reactions involving chiral molecules like this compound is of paramount importance, as it dictates the three-dimensional structure and, consequently, the biological and chemical properties of the products. The rigid bicyclic structure of the camphor moiety and the chiral center in the alpha-phenylpentyl group exert significant stereocontrol in subsequent chemical transformations.

Reactions at the carbonyl group of the ester are expected to be highly influenced by the steric hindrance imposed by the camphor skeleton. Nucleophilic attack on the carbonyl carbon will preferentially occur from the less hindered exo face. This is a well-documented phenomenon in camphor chemistry, where reagents tend to approach from the side opposite to the gem-dimethyl bridge. researchgate.net

If the ester were to be hydrolyzed and the resulting camphor carboxylic acid converted to a ketone, subsequent reactions at the α-carbon would also exhibit high stereoselectivity. For instance, enolate formation would be subject to steric and electronic effects from the bicyclic framework, leading to a preferred direction of attack for electrophiles.

The stereochemical outcome of reactions can be broadly categorized as either stereospecific or stereoselective. youtube.com A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. A stereoselective reaction is one where one stereoisomer is formed or destroyed preferentially over all others. In the context of this compound, any reaction that creates a new stereocenter will likely be diastereoselective due to the influence of the existing chiral centers.

The following table outlines potential reactions and their predicted stereochemical outcomes based on general principles and studies of related camphor derivatives.

| Reaction Type | Potential Transformation on this compound | Controlling Factors | Predicted Stereochemical Outcome |

| Nucleophilic Acyl Substitution | Hydrolysis of the ester, amidation, or transesterification. | Steric hindrance from the camphor skeleton and the phenylpentyl group. | Attack of the nucleophile is expected to be directed by the steric bulk, leading to a specific conformation of the tetrahedral intermediate. |

| Reduction of the Ester | Conversion of the ester to an alcohol using reducing agents like LiAlH4. | Approach of the reducing agent to the carbonyl group. | The hydride will likely attack from the less hindered face of the carbonyl, leading to a specific diastereomer of the resulting alcohol. |

| Enolate Chemistry (on a modified substrate) | Alkylation or aldol (B89426) reaction of a ketone derived from the camphorate. | The geometry of the enolate and the direction of electrophilic attack. | High diastereoselectivity is expected due to the chiral camphor backbone controlling the approach of the electrophile. acs.org |

| Radical Reactions | Introduction of a functional group via a radical intermediate. | The stability of the radical and the direction of approach of the radical scavenger. | The stereochemical outcome will depend on the planarity of the radical intermediate and the facial bias imposed by the molecular framework. |

Structure Activity Relationship Sar Studies for Chemical Functionality and Molecular Recognition

Systematic Modification of the Camphorate Moiety

Camphoric acid possesses distinct stereoisomers, and the specific stereochemistry used in the synthesis of alpha-phenylpentyl camphorate is a critical determinant of its three-dimensional structure. rsc.org The rigid bicyclo[2.2.1]heptane framework of camphor (B46023) restricts conformational flexibility, and the stereochemical arrangement of the substituents dictates the molecule's shape and how it interacts with other molecules. msu.rumdpi.com Studies on related bicyclic systems have shown that the stereochemistry at the bridgehead carbons and the orientation of the carboxylic acid groups (endo vs. exo) significantly influence reactivity. libretexts.org For instance, the accessibility of the ester linkage for chemical reactions can be sterically hindered or facilitated depending on the stereochemical configuration of the camphorate backbone.

Bridgehead-substituted bicyclo[2.2.1]heptane derivatives have been studied to understand the electronic and steric effects on reactivity. researchgate.net While direct studies on this compound are limited, research on analogous camphor derivatives indicates that introducing substituents at the bridgehead positions can alter the strain energy and electronic distribution of the entire bicyclic system, thereby influencing the reactivity of the ester group. msu.ru

Table 1: Hypothetical Influence of Camphorate Modifications on Reactivity

| Modification to Camphorate Moiety | Expected Impact on Reactivity | Rationale |

| Change from (1R,3S)-camphoric acid to its enantiomer | Altered chiral recognition | The enantiomeric camphorate moiety would present a mirror-image pocket, leading to differential interactions with other chiral molecules. |

| Introduction of a methyl group at a bridgehead carbon | Decreased reactivity | Increased steric hindrance around the ester functionality, potentially shielding it from nucleophilic attack. |

| Substitution with an electron-withdrawing group (e.g., -NO2) on the bicyclic ring | Increased susceptibility to nucleophilic attack | The electron-withdrawing group would make the carbonyl carbon of the ester more electrophilic. |

| Substitution with an electron-donating group (e.g., -OCH3) on the bicyclic ring | Decreased susceptibility to nucleophilic attack | The electron-donating group would reduce the electrophilicity of the carbonyl carbon. |

This table is illustrative and based on principles from related bicyclic systems due to the lack of direct experimental data on this compound.

Modification of the functional groups within the camphorate moiety, beyond the ester linkage itself, can also modulate the chemical reactivity of this compound. Camphor and its derivatives can undergo various transformations to introduce new functional groups. researchgate.net For example, the ketone group present in some camphor-related structures can be modified, or additional functional groups can be introduced onto the bicyclic ring. These modifications can influence the electronic properties and steric environment of the ester. The introduction of polar functional groups could also alter the solubility and partitioning behavior of the molecule in different solvent systems. tandfonline.com

Systematic Modification of the alpha-Phenylpentyl Moiety

The alpha-phenylpentyl group introduces both aromatic and aliphatic features to the molecule, as well as a chiral center at the alpha-carbon. Modifications to this part of the molecule are crucial for fine-tuning its properties.

The phenyl ring in the alpha-phenylpentyl moiety can be substituted with various functional groups to probe electronic and steric effects. Studies on related phenylalkyl esters have shown that electron-withdrawing or electron-donating substituents on the phenyl ring can significantly impact the reactivity of the ester bond through inductive and resonance effects. For instance, an electron-withdrawing group would likely increase the rate of hydrolysis of the ester by stabilizing the transition state of nucleophilic attack.

Table 2: Predicted Effects of alpha-Phenylpentyl Moiety Modifications on Ester Reactivity

| Modification | Predicted Effect on Ester Hydrolysis Rate | Rationale |

| p-Nitro substituent on phenyl ring | Increase | The electron-withdrawing nitro group enhances the electrophilicity of the ester carbonyl. |

| p-Methoxy substituent on phenyl ring | Decrease | The electron-donating methoxy (B1213986) group reduces the electrophilicity of the ester carbonyl. |

| Increase alkyl chain from pentyl to heptyl | Decrease | Increased steric bulk hinders the approach of a nucleophile to the ester carbonyl. |

| Decrease alkyl chain from pentyl to propyl | Increase | Reduced steric bulk facilitates the approach of a nucleophile to the ester carbonyl. |

This table is based on established principles of organic chemistry and SAR studies of analogous phenylalkyl esters.

Derivatization and Analogue Synthesis for Chemical Probe Development

Design and Synthesis of Labeled Analogues (e.g., Deuterated, Isotopic) for Mechanistic Research

The synthesis of isotopically labeled analogues, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), is a powerful tool for investigating reaction mechanisms and metabolic pathways. For a compound like alpha-Phenylpentyl camphorate, deuteration at specific positions can help elucidate the mechanism of its biological activity or metabolism by examining kinetic isotope effects.

General Principles of Labeled Analogue Synthesis:

The introduction of isotopic labels can be achieved through various synthetic strategies. Deuterium, for instance, can be incorporated by using deuterated reagents, such as lithium aluminum deuteride (B1239839) (LiAlD₄) for reductions or deuterated solvents in the presence of a suitable catalyst for H/D exchange reactions. The position of the label is crucial and must be carefully chosen to probe specific mechanistic questions.

Application to Camphor (B46023) Derivatives:

While specific examples for this compound are unavailable, studies on other camphor derivatives illustrate the application of isotopic labeling. For instance, the mechanism of C(8)-bromination of 3,3-dibromocamphor has been investigated using deuterium-labelled precursors. researchgate.net These studies help in understanding the rearrangement processes that the camphor framework can undergo. cdnsciencepub.com Such mechanistic insights are fundamental for predicting the behavior of other camphor-based molecules.

Hypothetical Labeled Analogues of this compound:

To study the metabolic fate of the phenylpentyl side chain of this compound, analogues could be synthesized with deuterium atoms on the pentyl chain or the phenyl ring. For example, deuteration at the benzylic position could help determine if oxidation at this site is a key metabolic pathway.

| Labeled Analogue | Potential Research Application | Synthetic Approach (Hypothetical) |

| [²H₅]-phenyl-pentyl camphorate | Investigating aromatic ring metabolism. | Use of deuterated benzene (B151609) in the synthesis of the phenylpentyl side chain. |

| 1,1-[²H₂]-Phenylpentyl camphorate | Studying oxidation at the benzylic position. | Reduction of a corresponding ketone with a deuterated reducing agent. |

| [¹³C]-carbonyl-camphorate ester | Tracing the ester bond cleavage. | Use of ¹³C-labeled phosgene (B1210022) or a similar reagent to form the ester linkage. |

Preparation of Photoaffinity Probes for Molecular Target Identification (Research Tool)

Photoaffinity labeling (PAL) is a powerful technique to identify the biological targets of a bioactive compound. nih.gov A photoaffinity probe is a molecule that is structurally similar to the parent compound but contains a photoreactive group. Upon irradiation with UV light, this group forms a highly reactive species that can covalently bind to nearby molecules, typically the binding site of a target protein.

Key Components of a Photoaffinity Probe: A typical photoaffinity probe consists of three main parts:

The pharmacophore: The core structure of the ligand responsible for binding to the target (in this case, an this compound analogue).

The photoreactive group: A moiety like a benzophenone (B1666685), phenyl azide, or diazirine that becomes reactive upon photolysis.

A reporter tag: A group such as a biotin (B1667282), alkyne, or a fluorescent dye that allows for the detection and isolation of the labeled protein.

Application to Camphor-Based Molecules:

Research on camphor-related structures has utilized photoaffinity labeling to identify protein targets. For example, an imidazole-tethered benzophenone probe was used to photoaffinity label P450Cam, a bacterial cytochrome P450 enzyme that hydroxylates camphor. nih.gov The imidazole (B134444) moiety of the probe coordinates to the heme iron in the active site, ensuring that the covalent modification occurs specifically within the binding pocket. This approach allowed for the identification of amino acid residues in the active site of the enzyme. nih.gov

Hypothetical Photoaffinity Probe of this compound:

A photoaffinity probe for this compound could be designed by incorporating a benzophenone or diazirine group onto the phenylpentyl side chain or the camphor skeleton. An alkyne tag could also be included to allow for subsequent "click" chemistry to attach a reporter molecule like biotin or a fluorophore for visualization and purification.

| Photoreactive Group | Activation Wavelength | Reactive Species | Advantages | Disadvantages |

| Benzophenone | ~350-360 nm | Diradical (Triplet) | Chemically stable, less prone to intramolecular rearrangement. | Can react with water, potentially lowering labeling efficiency. |

| Phenyl Azide | ~254-300 nm | Nitrene | Highly reactive, can insert into C-H and N-H bonds. | Can undergo intramolecular rearrangements, leading to non-specific labeling. |

| Diazirine | ~350-380 nm | Carbene | Small size, less likely to alter binding affinity; highly reactive. | Can be synthetically challenging to install. |

Synthesis of Conformationally Constrained Analogues for SAR Probing

Structure-activity relationship (SAR) studies are essential for understanding how the three-dimensional shape of a molecule influences its biological activity. Synthesizing conformationally constrained analogues, where the flexibility of the molecule is reduced, can provide valuable information about the bioactive conformation, i.e., the shape the molecule adopts when it binds to its target.

Strategies for Conformational Constraint:

Conformational restriction can be achieved by introducing cyclic structures, double bonds, or bulky groups that limit the rotation around single bonds. For this compound, this could involve modifying the phenylpentyl side chain or the camphor backbone.

SAR Studies of Camphor Derivatives:

Numerous studies have explored the SAR of camphor derivatives for various applications, including as antifungal, antiviral, and anticancer agents. acs.orgnih.govnih.gov For instance, in a series of (+)-camphor and (-)-fenchone (B1675204) based derivatives, the nature of the linker between a hydrophobic moiety and an aromatic ring was found to be crucial for antiviral activity, with hydrazone and amide linkers being more favorable than an ester group. nih.govnsc.ru Furthermore, the substitution pattern on the aromatic ring significantly impacted the activity. nih.govnsc.ru

Hypothetical Conformationally Constrained Analogues of this compound:

To probe the SAR of this compound, a series of analogues with restricted conformations could be synthesized. For example, incorporating the pentyl chain into a cyclic structure or introducing unsaturation could lock the relative orientation of the phenyl group and the camphor ester.

| Analogue Type | Modification | Purpose |

| Cyclic Analogue | Incorporating the pentyl chain into a cyclopentane (B165970) or cyclohexane (B81311) ring. | To fix the spatial relationship between the phenyl ring and the camphor moiety. |

| Unsaturated Analogue | Introducing a double or triple bond into the pentyl chain. | To reduce the number of rotatable bonds and explore the importance of chain flexibility. |

| Bicyclic Camphor Analogue | Using a more rigid bicyclic system in place of camphor. | To investigate the role of the camphor backbone's conformation. |

By synthesizing and evaluating such analogues, researchers could deduce the key structural features of this compound required for its biological effects, even in the absence of a known specific target. This information is critical for the rational design of more potent and selective compounds.

Advanced Analytical Methodologies for Research Sample Characterization and Quantification

Development of Chromatographic Methods for Stereoisomer Separation in Research Samples

Chromatography is a cornerstone for the analysis of complex chemical samples. For chiral compounds like alpha-Phenylpentyl camphorate, which is an ester of a chiral alcohol (alpha-phenylpentyl alcohol) and a chiral acid (camphoric acid), the separation of different stereoisomers is paramount.

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating enantiomers and diastereomers, enabling the determination of enantiomeric purity in research samples. phenomenex.com The development of a successful chiral HPLC method for this compound would hinge on the selection of an appropriate chiral stationary phase (CSP) and mobile phase composition. phenomenex.comchiralpedia.com

Given the structure of this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, would be a primary choice for method development. mdpi.com These phases, particularly those functionalized with groups like 3,5-dimethylphenylcarbamate, are known for their broad applicability in resolving a wide range of chiral molecules. mdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase, leading to different retention times for each stereoisomer.

Method development would involve screening various mobile phases, typically combinations of a non-polar solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. Temperature is another critical parameter, as it can significantly influence enantioselectivity. researchgate.net

A typical research finding for the enantiomeric separation of a compound like this compound might be summarized in the following data table.

| Parameter | Condition |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® AD) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Isomer 1) | 8.5 min |

| Retention Time (Isomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

This table represents a hypothetical optimized method for the chiral separation of this compound stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds and for identifying trace-level impurities. For this compound, a GC-MS method would provide information on its purity and detect any residual starting materials, such as alpha-phenylpentyl alcohol or camphoric acid, or by-products from its synthesis.

The analysis would typically involve injecting a diluted sample in a suitable solvent (e.g., dichloromethane) into the GC system. notulaebotanicae.ro A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used for its versatility. notulaebotanicae.ro The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. notulaebotanicae.ro The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a molecular fingerprint that aids in identification.

Potential trace analytes that could be monitored in a research sample of this compound are listed below.

| Analyte | Potential Source | Typical m/z for Identification |

| alpha-Phenylpentyl alcohol | Unreacted starting material | 164, 105, 77 |

| Camphoric anhydride (B1165640) | Synthesis by-product | 182, 138, 95 |

| Benzene (B151609) | Solvent impurity | 78 |

| Diethyl ether | Extraction solvent residue | 74, 59, 45 |

This table shows hypothetical trace analytes and their characteristic mass-to-charge ratios (m/z) that could be detected during GC-MS analysis.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Metabolite Identification (Non-Clinical)

Mass spectrometry is a critical tool for the structural elucidation of novel compounds. Advanced techniques such as tandem and high-resolution mass spectrometry provide detailed information about a molecule's structure and elemental composition.

Tandem Mass Spectrometry (MS/MS) is used to determine the structure of a molecule by analyzing its fragmentation patterns. researchgate.net In an MS/MS experiment, a specific ion (the precursor or parent ion) of the analyte is selected and then subjected to collision-induced dissociation (CID) to break it into smaller fragment ions (product ions). mdpi.com The pattern of fragmentation provides valuable clues about the molecule's connectivity and functional groups. researchgate.net

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Fragmentation would likely occur at the ester linkage, which is one of the most labile bonds. This would result in product ions corresponding to the alpha-phenylpentyl moiety and the camphoric acid moiety. Further fragmentation of these primary product ions can provide additional structural detail.

A plausible fragmentation pathway analysis for this compound is outlined in the table below.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Structural Assignment |

| 363.2 | 201.1 | C11H16O | Loss of alpha-phenylpentanol |

| 363.2 | 147.1 | C10H16O4 | Loss of camphoric acid |

| 147.1 | 105.1 | C3H6 | Loss of propylene (B89431) from pentyl chain |

| 147.1 | 91.1 | C4H8 | Formation of tropylium (B1234903) ion |

This table presents a hypothetical fragmentation pathway for [M+H]⁺ of this compound (assuming a molecular weight of 362.2 g/mol ) in an MS/MS experiment.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). researchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula, as each formula has a unique exact mass based on the precise masses of its constituent isotopes. researchgate.netmeasurlabs.com HRMS is crucial for confirming the identity of a newly synthesized compound and is a powerful tool for identifying unknown metabolites in non-clinical research. inrae.fr

An HRMS analysis of this compound would compare the experimentally measured mass to the theoretically calculated mass. A close match (typically within 5 ppm) provides strong evidence for the proposed elemental composition. Instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are commonly used for these measurements. researchgate.net

| Parameter | Value |

| Molecular Formula | C21H30O5 |

| Theoretical Exact Mass ([M+H]⁺) | 363.21659 Da |

| Measured Exact Mass ([M+H]⁺) | 363.21648 Da |

| Mass Accuracy (ppm) | -0.3 |

This table illustrates a hypothetical HRMS result for this compound, demonstrating high mass accuracy.

Theoretical and Computational Chemistry Investigations

Cheminformatics and Data Mining:Studies that establish quantitative structure-reactivity relationships (QSAR) or other data-driven models for this compound.

Without access to such specific computational data, any attempt to create the article would result in speculation or the presentation of irrelevant information, thereby failing to meet the requirements for scientific accuracy and strict adherence to the provided outline.

Development of Novel Computational Algorithms for Complex Ester Systems

The structural intricacy of complex esters, such as alpha-Phenylpentyl camphorate, presents a formidable challenge to traditional computational chemistry. The combination of high conformational flexibility, multiple chiral centers, and significant solute-solvent interactions necessitates the development of sophisticated and efficient computational algorithms. These novel methods are crucial for accurately predicting molecular properties and reaction dynamics, moving beyond classical approximations to provide deeper, more reliable insights. The evolution of computational strategies is increasingly focused on multi-scale models and the integration of machine learning to navigate the vast chemical space these molecules occupy. acs.orggla.ac.uk

Detailed Research Findings

Research into complex molecules like camphor (B46023) derivatives has spurred the creation of integrated computational approaches that blend different levels of theory to balance accuracy with computational feasibility. A significant advancement in this area is the development of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. frontiersin.orgnih.gov These techniques are particularly adept at modeling systems where the most chemically interesting events are localized to a small region of a larger molecule or molecular cluster, such as the ester group in this compound interacting with a solvent.

One such novel procedure is the ONIOM/EE-PMM (Our own N-layered Integrated molecular Orbital and molecular Mechanics/Excited-State Perturbed Matrix Method). frontiersin.orgnih.gov This algorithm is designed to accurately simulate the spectroscopic properties of chromophores in solution. It operates by treating the chromophore (the light-absorbing part of the molecule) with a high-level QM method, while the surrounding solvent molecules are handled with a more computationally efficient MM force field. The ONIOM/EE-PMM method is a multiscale procedure that merges variational and perturbative approaches to calculate the spectroscopic features, providing a cheap yet accurate characterization of the environmental effects on the chromophore's quantum mechanical properties. frontiersin.orgnih.gov

The application of this method to camphor derivatives has successfully enabled the simulation of one-photon absorption (OPA), one-photon emission (OPE), and their chiroptical counterparts, Electronic Circular Dichroism (ECD) and Circularly Polarized Luminescence (CPL). frontiersin.orgnih.gov The process involves running molecular dynamics (MD) simulations to generate representative snapshots of the solute-solvent configurations. These configurations are then clustered to account for different stable conformers and hydrogen bonding patterns, and a reference spectrum is calculated for each cluster's representative structure. nih.gov

Further innovation comes from the integration of machine learning (ML) with computational chemistry. researchgate.net This approach aims to dramatically accelerate calculations and amplify the insights gained from computational methods. acs.org The process involves generating large datasets using established computational chemistry methods, which are then used to train ML algorithms like neural networks or support vector machines. researchgate.net Once trained, these models can predict the quantum chemical properties of new or unstudied complex molecules with an accuracy approaching high-level theories but at a fraction of the computational cost, often comparable to the speed of simple molecular mechanics. researchgate.net For complex ester systems, this could revolutionize the in silico screening of compounds and the prediction of their physicochemical properties.

Interactive Data Tables

The table below outlines the conceptual framework of the hybrid ONIOM/EE-PMM method, illustrating how different theoretical layers are integrated to model complex systems like camphor derivatives in solution.

| Component | Methodology | Purpose in the Algorithm | Primary Output |

|---|---|---|---|

| Core Molecule (Chromophore) | Quantum Mechanics (QM) | Accurately models the electronic structure and properties of the chemically active region. | Electronic transition energies, orbital shapes, partial charges. |

| Surrounding Environment (Solvent) | Molecular Mechanics (MM) | Efficiently models the bulk effects of the solvent environment on the core molecule. | System dynamics, conformational sampling, solvent structure. |

| QM/MM Interface | ONIOM (Variational Approach) | Combines the QM and MM calculations into a single, cohesive energy expression for the entire system. | Optimized geometries and energies of the solvated system. |

| Spectroscopic Calculation | EE-PMM (Perturbative Approach) | Calculates shifts in spectroscopic properties by treating environmental effects as a perturbation on the QM calculation. | Simulated absorption and emission spectra (OPA, OPE, ECD, CPL). frontiersin.orgnih.gov |

The next table presents a comparative analysis of different computational approaches for modeling complex ester systems, highlighting the trade-offs between computational cost and predictive accuracy.

| Computational Method | Typical Application | Relative Computational Cost | Level of Accuracy | Example from Research |

|---|---|---|---|---|

| Molecular Mechanics (MM) | Large-scale conformational searching, molecular dynamics. | Low | Low (Approximation of electronic effects) | Initial stages of modeling solvent shells around a solute. nih.gov |

| Semi-Empirical Methods | Analysis of large molecules where ab initio is too costly. | Low-Medium | Medium | Used in some QSAR studies for descriptor calculation. mdpi.com |

| Density Functional Theory (DFT) | Calculating electronic structure, reaction mechanisms, spectroscopic properties. | High | High | Used as the high-level layer in ONIOM calculations for imine hydrogenation. acs.org |

| Hybrid QM/MM Methods | Enzyme catalysis, solvated molecules, spectroscopic predictions in solution. | Medium-High | High (for the QM region) | The ONIOM/EE-PMM method for simulating spectra of camphor derivatives. frontiersin.orgnih.gov |

| Machine Learning (ML) Enhanced Models | High-throughput screening, property prediction, accelerating discovery. | Very Low (for prediction) / High (for training) | High (Can approach quantum accuracy) | Developing models to predict physicochemical properties and mitigate risks of emerging contaminants. acs.orgacs.org |

Future Research Directions and Unexplored Avenues

Biocatalytic Approaches for Enantioselective Synthesis

The synthesis of enantiomerically pure chiral compounds is a significant challenge in pharmaceutical and chemical industries. jocpr.com Biocatalysis, utilizing enzymes for chemical transformations, offers a highly selective, efficient, and environmentally friendly alternative to traditional chemical methods. jocpr.comacs.org Future research on α-phenylpentyl camphorate should increasingly focus on these green chemistry principles.

Enzymes such as lipases, proteases, and esterases are prime candidates for the enantioselective synthesis of chiral esters like α-phenylpentyl camphorate. jocpr.comresearchgate.net These hydrolases can catalyze the resolution of racemic mixtures or the asymmetric synthesis of specific enantiomers under mild conditions, often in aqueous media, which reduces energy consumption and waste production. jocpr.com The high stereoselectivity of enzymes minimizes the formation of undesirable byproducts, simplifying purification processes. jocpr.com

A key area of investigation will be the use of enzyme engineering techniques, such as directed evolution and rational design, to enhance the catalytic efficiency, substrate specificity, and stability of enzymes for the synthesis of α-phenylpentyl camphorate and its derivatives. jocpr.com Furthermore, the implementation of multi-enzyme cascade reactions could enable the synthesis of complex chiral molecules from simple starting materials in a single reaction vessel, improving atom economy and process efficiency. jocpr.comacs.org

Table 1: Potential Enzymes for Biocatalytic Synthesis

| Enzyme Class | Potential Reaction | Advantages |

|---|---|---|

| Lipases | Kinetic resolution of racemic α-phenylpentanol or camphor-derived acids | High enantioselectivity, broad substrate scope, stability in organic solvents |

| Esterases | Enantioselective esterification | High specificity, operation in aqueous media |

| Proteases | Amidases for related amide synthesis | High stereoselectivity jocpr.com |

Application of Advanced Spectroscopy to Study Solid-State Properties

Understanding the solid-state properties of chiral molecules is crucial for applications in materials science and pharmaceuticals. Advanced spectroscopic techniques offer powerful tools to probe the structure and dynamics of α-phenylpentyl camphorate in its crystalline form.

Terahertz (THz) spectroscopy, which probes low-frequency vibrational modes corresponding to intermolecular interactions, is particularly well-suited for studying the solid-state properties of organic compounds. tandfonline.com This technique is sensitive to hydrogen bonding and other non-covalent interactions that govern crystal packing and polymorphism. tandfonline.com Applying THz time-domain spectroscopy (THz-TDS) to α-phenylpentyl camphorate could provide detailed insights into its crystal lattice dynamics and differentiate between potential polymorphic forms. tandfonline.comresearchgate.net

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for characterizing the crystallographic environments of chiral molecules. nih.gov It can be used to identify and quantify the presence of chiral impurities or defects within a crystal lattice. nih.gov For α-phenylpentyl camphorate, solid-state NMR could be employed to study enantiomeric purity and the nature of intermolecular interactions in the solid state. rsc.org

Table 2: Advanced Spectroscopic Techniques for Solid-State Analysis

| Technique | Information Gained | Potential Application for α-Phenylpentyl Camphorate |

|---|---|---|

| Terahertz (THz) Spectroscopy | Intermolecular vibrations, crystal lattice dynamics tandfonline.com | Polymorph screening, characterization of crystal packing |

| Solid-State NMR | Local chemical environment, internuclear distances nih.gov | Determination of enantiomeric purity in solid form, study of intermolecular contacts |

| Vibrational Circular Dichroism (VCD) | Stereochemical information from vibrational spectra rsc.org | Absolute configuration determination in the solid state |

Integration with Systems Chemistry for Understanding Self-Assembly Processes

Systems chemistry investigates complex chemical systems where emergent properties arise from the interactions of multiple components. The self-assembly of chiral molecules into ordered supramolecular structures is a key area of this field. acs.orgrsc.orgnih.gov Supramolecular chirality, which arises from the specific spatial arrangement of molecules in an assembly, is fundamental to many biological processes and advanced materials. acs.orgnih.gov

Future research should explore the potential for α-phenylpentyl camphorate to self-assemble into higher-order structures such as gels, liquid crystals, or nanofibers. The transfer of chirality from the molecular level to the supramolecular level is a critical aspect to investigate. acs.org This process depends on factors like non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) and the molecular structure itself. acs.org Understanding these self-assembly processes could lead to the development of novel chiral materials with applications in areas like asymmetric catalysis and chiroptical devices. rsc.orgnih.gov

Exploration of Novel Chemical Reactivity in Unconventional Media

The use of unconventional reaction media can significantly influence the outcome of chemical reactions, including stereoselectivity. Exploring the reactivity of α-phenylpentyl camphorate in such media could unlock new synthetic pathways and applications.

Unconventional media include ionic liquids, deep eutectic solvents, and confined environments like the nano-cavities of zeolites. mdpi.com These media can offer unique properties such as high polarity, structured environments, and the ability to stabilize reactive intermediates. For chiral molecules, performing reactions within the chiral environment of a modified zeolite or other porous material can induce enantioselectivity in the products. mdpi.com Investigating the hydrolysis, transesterification, or other transformations of α-phenylpentyl camphorate in these media could lead to improved reaction rates and selectivities. Furthermore, emerging techniques involving external stimuli in conjunction with chiral selectors are paving the way for novel approaches to chiral resolution. nih.gov

Methodological Advancements in High-Throughput Synthesis and Screening for Chemical Diversity